molecular formula C5H4BrF3N2O B1396317 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1306738-79-3

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B1396317
CAS No.: 1306738-79-3
M. Wt: 245 g/mol
InChI Key: XVZLXGWSJWBPRB-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a specialized chemical reagent designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its unique bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The 1,2,4-oxadiazole ring acts as a versatile framework in pharmaceutical development, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The bromoethyl substituent at the 5-position provides a reactive handle for further synthetic elaboration via cross-coupling reactions or nucleophilic substitutions, enabling researchers to diversify molecular structures. The electron-withdrawing trifluoromethyl group at the 3-position enhances the compound's stability and can significantly influence its lipophilicity and bioavailability, making it a valuable intermediate for creating analogs for structure-activity relationship (SAR) studies. Researchers are exploring 1,2,4-oxadiazole derivatives for diverse therapeutic areas, including as antibacterial agents, with some novel derivatives demonstrating potent activity against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and showing synergistic effects with existing antibiotics such as oxacillin . Other investigated activities include anticancer, antiviral, anti-inflammatory, and anti-Alzheimer properties, highlighting the scaffold's utility in early-stage drug discovery . This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not classified or approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should handle this compound using appropriate safety protocols.

Properties

IUPAC Name

5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N2O/c1-2(6)3-10-4(11-12-3)5(7,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZLXGWSJWBPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-bromo-2-(trifluoromethyl)ethanol with a nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxadiazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution Products: Formation of azides, thiocyanates, or amines.

    Oxidation Products: Formation of oxadiazole derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, novel 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The introduction of electron-withdrawing groups significantly enhanced their antiproliferative activity. In particular, compounds containing the oxadiazole ring demonstrated promising results against human lung (A549) and colon (WiDr) cancer cell lines, with some exhibiting GI50 values as low as 4.5 µM .

Antimicrobial Properties

The antimicrobial activity of 1,2,4-oxadiazoles has also been extensively studied. Modifications to the oxadiazole structure have led to compounds that exhibit effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. One compound showed a minimum inhibitory concentration (MIC) comparable to vancomycin, indicating significant potential for treating infections .

Fungicidal Activity

Substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles have been identified as effective fungicides. These compounds are synthesized through reactions involving hydroxyamidine derivatives and trifluoroacetyl halides. Their efficacy against phytopathogenic fungi makes them valuable in agricultural settings for crop protection .

Synthesis of Functional Materials

The unique structural properties of oxadiazoles allow them to be utilized in the development of functional materials. The synthesis of trifluoromethylpyridine 1,3,4-oxadiazole derivatives has been explored for their antibacterial activities and potential application in coatings and polymers . The incorporation of oxadiazoles into material science can lead to innovations in developing antimicrobial surfaces.

Case Studies

StudyApplicationFindings
AnticancerCompounds exhibited high antiproliferative activity against various cancer cell lines with significant selectivity.
AntimicrobialIdentified compounds showed MIC values comparable to existing antibiotics against resistant strains.
AgriculturalDemonstrated effectiveness as fungicides with a focus on eco-friendly synthesis methods.
Material ScienceExplored new oxadiazole derivatives for potential use in antibacterial coatings.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Alkyl-Substituted 1,2,4-Oxadiazoles

a) 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
  • Structure : Differs by a chloromethyl group at position 5 and a trifluoromethylphenyl substituent at position 3.
  • Synthesis : Prepared in 48% yield via condensation of 4-(trifluoromethyl)benzonitrile, followed by purification via chromatography .
  • Reactivity : The chloromethyl group is less reactive than bromoethyl in nucleophilic substitutions due to weaker C–Cl bond polarization.
b) 3-Chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ()
  • Structure : Chloromethyl at position 3 and trifluoromethylphenyl at position 4.

Comparison Table 1: Halogenated Alkyl Derivatives

Compound Substituents (Position) Halogen Yield Key Applications
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole BrCH2CH2 (5), CF3 (3) Br N/A Discontinued
5-(Chloromethyl)-3-[4-(CF3)Ph]-1,2,4-oxadiazole ClCH2 (5), 4-CF3Ph (3) Cl 48% Intermediate synthesis
3-Chloromethyl-5-[3-CF3Ph]-1,2,4-oxadiazole ClCH2 (3), 3-CF3Ph (5) Cl N/A Research chemical

Trifluoromethyl-Substituted 1,2,4-Oxadiazoles

a) Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole ()
  • Structure : 5-Trifluoromethyl-oxadiazole linked to pyrimidin-4-amine.
  • Applications : Exhibits pesticidal activity (e.g., LC50 = 3.57 mg/L against Mythimna separata), acting as an acetylcholinesterase inhibitor .
b) 3-(3-Trifluoromethylphenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole ()
  • Structure : Azetidine ring at position 5 and trifluoromethylphenyl at position 3.
  • Applications: Potential pharmacological activity due to azetidine’s bioisosteric properties.

Comparison Table 2: Trifluoromethyl Derivatives

Compound Substituents (Position) Key Features Applications
5-(1-Bromoethyl)-3-(CF3)-1,2,4-oxadiazole BrCH2CH2 (5), CF3 (3) Bromoethyl enhances reactivity Discontinued
Pyrimidin-4-amine-CF3-oxadiazole CF3 (5), pyrimidin-4-amine Broad-spectrum pesticidal activity Agrochemicals
3-(3-CF3Ph)-5-azetidinyl-oxadiazole CF3Ph (3), azetidine (5) Bioisosteric azetidine Drug discovery

Brominated Aromatic 1,2,4-Oxadiazoles

a) 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole ()
  • Structure : Bromophenyl at position 3 and methyl at position 5.
  • Properties : Molecular weight 239.07 g/mol; used as a building block in medicinal chemistry .
b) 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole ()
  • Structure: Bromophenoxymethyl at position 5 and methoxyphenyl at position 3.
  • Applications : Structural diversity for exploring SAR in drug design .

Comparison Table 3: Brominated Derivatives

Compound Bromine Position Additional Groups Applications
5-(1-Bromoethyl)-3-(CF3)-oxadiazole Bromoethyl (aliphatic) CF3 (3) Reactive intermediate
3-(3-Bromophenyl)-5-methyl-oxadiazole Bromophenyl (aromatic) Methyl (5) Pharmaceutical research
5-(4-BrPhOCH2)-3-(4-MeOPh)-oxadiazole Bromophenoxymethyl (5) Methoxyphenyl (3) SAR studies

Biological Activity

5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. Oxadiazoles are known for their diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. This article presents a detailed examination of the biological activity associated with this specific oxadiazole derivative, supported by data tables and case studies.

  • Molecular Formula : C6H6BrF3N2O
  • Molecular Weight : 239.02 g/mol
  • CAS Number : 127852-28-2

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects. The following sections detail specific activities linked to this compound and its analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Case Study : A study conducted on various oxadiazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The IC50 values for some derivatives were reported to be around 92.4 µM against a panel of cancer cell lines .
CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
Other Oxadiazole DerivativeHeLa92.4

Antimicrobial Activity

The oxadiazole scaffold has also been explored for its antimicrobial properties:

  • Research Findings : A series of oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. Some compounds showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:

  • Modification Impact : The introduction of different substituents at specific positions on the oxadiazole ring significantly influences the biological activity. For example, trifluoromethyl groups have been associated with enhanced potency against certain cancer cell lines .

The mechanisms through which oxadiazoles exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles may inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

Q & A

Basic: What are the common synthetic routes for 5-(1-bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, and how are impurities minimized?

Answer:
The synthesis typically involves coupling reactions between imidamide precursors and activated bromoethyl intermediates. For example:

  • Step 1 : Reacting N'-hydroxy-3-(trifluoromethyl)benzimidamide with a bromoethylating agent (e.g., 1-bromoethyl acetate) in anhydrous solvents like DME or THF under reflux (50–80°C). Catalysts such as NaH or Cs₂CO₃ are used to deprotonate intermediates .
  • Step 2 : Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) achieves >95% purity. Impurities like unreacted starting materials or byproducts (e.g., dimerized oxadiazoles) are removed through solvent polarity optimization .
  • Validation : Confirm purity using HPLC (>99% area) and HRMS (mass error <2 ppm) .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C/¹⁹F NMR : Assign the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR), bromoethyl chain (¹H NMR: δ 1.8–2.1 ppm for CH₂Br, 4.3–4.6 ppm for CH₂-O), and oxadiazole ring protons (δ 8.0–8.5 ppm for aromatic protons) .
  • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₆H₇BrF₃N₂O: 283.9621) ensures correct molecular formula .
  • FTIR : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the oxadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Answer:
Key optimization strategies include:

  • Catalyst Screening : Replace NaH with milder bases (e.g., Cs₂CO₃) to reduce side reactions. Evidence shows Cs₂CO₃ increases yields by 20–30% compared to NaH in analogous oxadiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures (40–60°C) to avoid decomposition .
  • Chiral Resolution : Use chiral stationary phases in SFC (Supercritical Fluid Chromatography) to achieve >97% enantiomeric excess, as demonstrated in structurally similar oxadiazoles .

Advanced: What structure-activity relationship (SAR) insights apply to bromoethyl-substituted oxadiazoles in biological assays?

Answer:

  • Electrophilic Bromoethyl Group : Enhances alkylation potential, critical for covalent binding to targets (e.g., TIP47 protein in apoptosis induction) .
  • Trifluoromethyl Role : Improves metabolic stability and lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration in neuroactive analogs .
  • Case Study : In antiviral oxadiazoles, bromoethyl chains increase potency against SARS-CoV-2 (EC₅₀ <1 μM) compared to methyl or chloroethyl analogs .

Advanced: How should researchers resolve contradictions in spectral data or biological activity across studies?

Answer:

  • Spectral Discrepancies : Replicate experiments under identical conditions (solvent, temperature, NMR reference standards). For example, ¹⁹F NMR shifts vary with solvent (Δδ ~2 ppm in CDCl₃ vs. DMSO-d₆) .
  • Bioactivity Variability : Use standardized assays (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). If a compound shows inactivity in one cell line (e.g., T47D breast cancer), validate receptor expression levels (e.g., TIP47) to explain differential responses .

Advanced: What computational methods support the design of derivatives with enhanced activity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., USP30 inhibitors for mitochondrial dysfunction). The bromoethyl group’s van der Waals interactions improve binding affinity by 1.5–2.0 kcal/mol in silico .
  • QSAR Models : Corrogate substituent electronegativity (Hammett σ values) with IC₅₀ data. For example, trifluoromethyl groups increase potency 10-fold compared to methyl .
  • ADMET Prediction : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model) but potential CYP3A4 inhibition, requiring in vitro validation .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; bromoethyl groups hydrolyze to hydroxyethyl analogs (t₁/₂ ~12 hours) .
  • Serum Stability : Add 10% fetal bovine serum (FBS) and quantify parent compound loss. Oxadiazoles with trifluoromethyl substituents show >80% stability at 24 hours due to esterase resistance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1-Bromoethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole

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